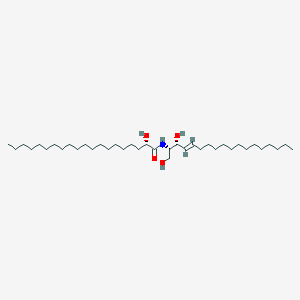
20:0(2S-OH) Ceramide, N-(2'-(S)-hydroxyarachidoyl)-D-erythro-sphingosine, powder
Übersicht
Beschreibung
Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition . Ceramides and their metabolism have been studied extensively . They have been found to be involved in pathways regulating key biological responses, including stress response, cell senescence, and apoptosis . Ceramide is essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids . It serves as the precursor for all major sphingolipids in eukaryotes .
Synthesis Analysis
The synthesis of ceramides involves the connection of a fatty acid with a sphingosine base . This process results in the formation of a class of biologically active substances that play a role as second messenger molecules in the metabolism of myelin in the nervous system . They participate in the activation of various stress-related enzymes and mediate cell apoptosis .Chemical Reactions Analysis
Ceramides are involved in various biological responses, including stress response, cell senescence, and apoptosis . They serve as the precursor for all major sphingolipids in eukaryotes .Wissenschaftliche Forschungsanwendungen
Structural Investigation in Model Systems : A study by Schmitt et al. (2017) used neutron diffraction to investigate ceramide-[NP]/ceramide-[AP]/cholesterol/lignoceric acid model systems. They found that even minor chemical differences between ceramides can substantially influence their structural impact in these model systems, highlighting the importance of specific ceramide types in mimicking the native stratum corneum lipid matrix (Schmitt et al., 2017).
Chromatography and Mass Spectrometry Analysis : Hammarström (1970) conducted gas-liquid chromatography-mass spectrometry of synthetic ceramides, including those containing phytosphingosine and various fatty acids. This research provides foundational understanding of ceramide structure and behavior under analytical conditions (Hammarström, 1970).
Membrane Properties of Oxidized Ceramide Derivatives : A study by Matsufuji et al. (2018) explored how the oxidative state of the 1-OH group in ceramide affects the physical properties of membranes. They found that oxidized ceramide derivatives exhibited properties similar to native ceramide, which could be significant for developing molecular probes and inhibitors of ceramide-related enzymes (Matsufuji et al., 2018).
Nuclear Magnetic Resonance Spectroscopy for Ceramides : Li et al. (2002) utilized NMR spectroscopy to understand the conformational features of ceramide and its analogs. Their research indicated that the specific bonding networks in ceramides are crucial for their signaling-related interactions (Li et al., 2002).
Molecular Dynamics Simulation of Ceramide Bilayers : Research by Guo et al. (2013) involved molecular dynamics simulations to study the behavior of ceramide bilayers. Their work proposed a modified version of the CHARMM force field for ceramide simulation, contributing to our understanding of the phase transitions and structural ordering in ceramide bilayers (Guo et al., 2013).
Ceramide in Disease Context : Haus et al. (2009) found that plasma ceramide levels are elevated in type 2 diabetic subjects and may contribute to insulin resistance. This indicates the potential role of ceramide in metabolic disorders (Haus et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Ceramides have been extensively studied, and they have been found to have multiple physiological and pharmacological functions, such as regulating cell immunity, delaying aging, and anti-tumor effects . Therefore, the future directions of ceramide research could involve further exploration of these functions and their potential applications in medicine and health care .
Eigenschaften
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(42)38(43)39-35(34-40)36(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-37,40-42H,3-29,31,33-34H2,1-2H3,(H,39,43)/b32-30+/t35-,36+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYLSUZUMMPFNC-GBPFXZCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20:0(2S-OH) Ceramide, N-(2'-(S)-hydroxyarachidoyl)-D-erythro-sphingosine, powder | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



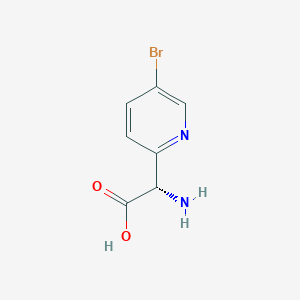
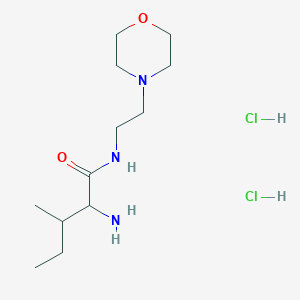
![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)
![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)
![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

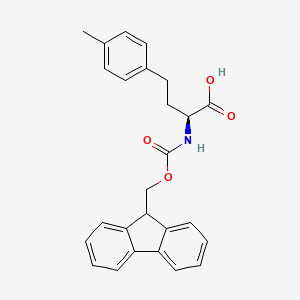
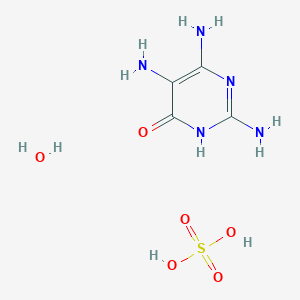
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)